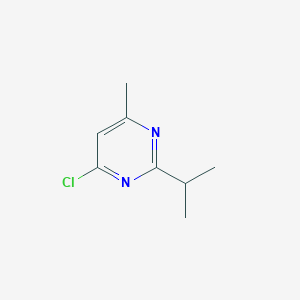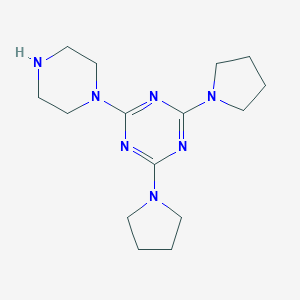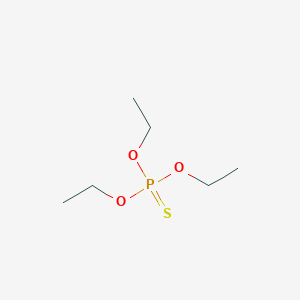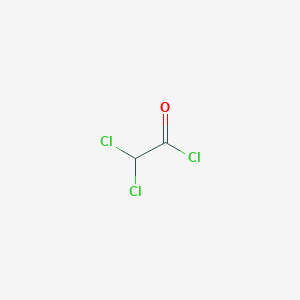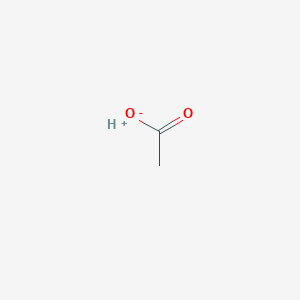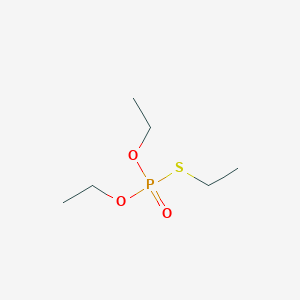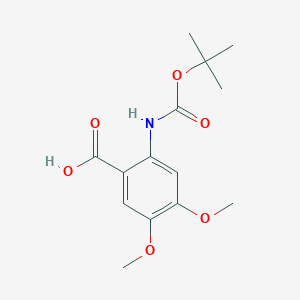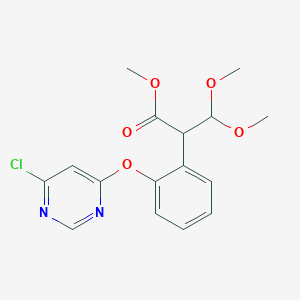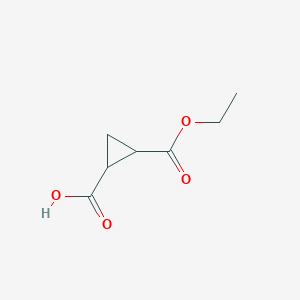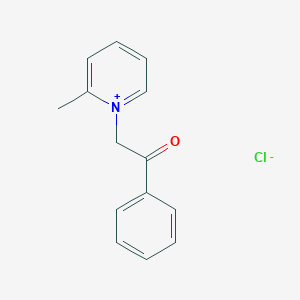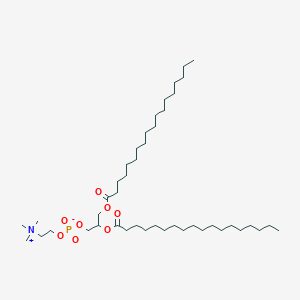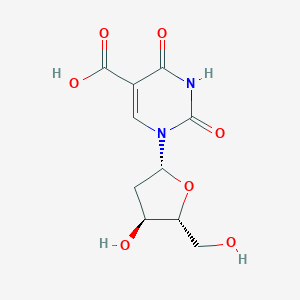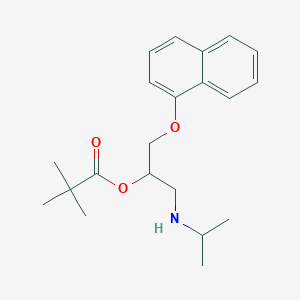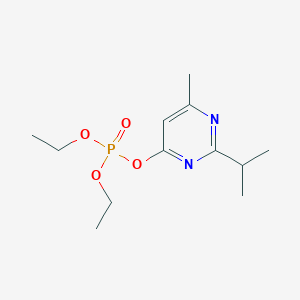![molecular formula C25H25N3O4S2 B046721 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate CAS No. 120181-26-2](/img/structure/B46721.png)
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound that belongs to the family of benzothiazoles. It has been found to possess several important biological properties and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and neurodegenerative diseases, respectively.
Biochemical And Physiological Effects
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been found to inhibit the growth of certain cancer cells and reduce the activity of AChE in vitro.
Advantages And Limitations For Lab Experiments
The advantages of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as a diagnostic tool for certain diseases. Additionally, further studies on its toxicity and pharmacokinetics are needed to determine its safety and efficacy in vivo.
In conclusion, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound with several important biological properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzylamine to form the intermediate product, which is further reacted with 2-mercapto-5-methylbenzothiazole to yield the final product.
Scientific Research Applications
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been found to possess important biological properties such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
120181-26-2 |
|---|---|
Product Name |
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate |
Molecular Formula |
C25H25N3O4S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S2/c1-14-5-9-19(10-6-14)24(29)32-22-16(3)15(2)21-23(17(22)4)33-25(28-21)27-13-18-7-11-20(12-8-18)34(26,30)31/h5-12H,13H2,1-4H3,(H,27,28)(H2,26,30,31) |
InChI Key |
HNISBUWTVVPFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C |
synonyms |
Benzoic acid, 4-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



